Cas no 2015437-81-5 (tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate)
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate
- EN300-1878769
- tert-Butyl (1-amino-4-cyclopropylbutan-2-yl)carbamate
- 2015437-81-5
-
- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)7-6-9-4-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
- InChI Key: XUJZLASAABIQMP-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC(CN)CCC1CC1)=O
Computed Properties
- Exact Mass: 228.183778013g/mol
- Monoisotopic Mass: 228.183778013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 64.4Ų
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1878769-0.05g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-0.1g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-0.25g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-0.5g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-1.0g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1878769-2.5g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-5.0g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1878769-10.0g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1878769-1g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 1g |
$1129.0 | 2023-09-18 | ||
| Enamine | EN300-1878769-5g |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate |
2015437-81-5 | 5g |
$3273.0 | 2023-09-18 |
tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate Related Literature
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate
Introduction to tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate (CAS No. 2015437-81-5)
Tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2015437-81-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry due to their ability to act as intermediates in the synthesis of various bioactive molecules. The structural features of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate, particularly its bulky tert-butyl group and the presence of a cyclopropyl moiety, contribute to its unique chemical properties and potential applications in drug development.
The molecular structure of this compound consists of a carbamate functional group (-NHCOO-) linked to a butan-2-yl chain that is further substituted with a cyclopropyl ring at the 4-position. The tert-butyl group, attached to the carbamate nitrogen, enhances the compound's stability and reactivity, making it a valuable building block in synthetic chemistry. The cyclopropyl ring, on the other hand, introduces steric hindrance and electronic effects that can influence the compound's biological activity. These structural elements make tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been shown to exhibit properties such as neuroprotective, anti-inflammatory, and anticancer effects, making them attractive candidates for therapeutic applications. The specific substitution pattern in tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate may contribute to its unique pharmacological profile, potentially making it useful in the treatment of various diseases.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The presence of both polar and nonpolar regions in its structure allows it to interact with biological targets in multiple ways, increasing its likelihood of binding effectively. Additionally, the tert-butyl group can serve as a handle for further functionalization, enabling chemists to modify the compound's properties as needed. This flexibility makes tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate a valuable tool for medicinal chemists seeking to develop new drugs.
Recent studies have begun to explore the synthetic pathways and derivatives of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate. Researchers have reported efficient synthetic routes that allow for the preparation of this compound with high yield and purity. These methods often involve multi-step organic transformations, including condensation reactions and nucleophilic substitutions, which highlight the compound's utility as an intermediate in complex synthetic processes. Furthermore, computational studies have been employed to predict the biological activity of various derivatives, providing insights into how structural modifications can enhance potency and selectivity.
The pharmacological potential of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate has been investigated through both in vitro and in vivo experiments. Initial studies have shown that derivatives of this compound exhibit promising activities against several disease models. For example, some derivatives have demonstrated neuroprotective effects in cell culture models, suggesting their potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, preliminary animal studies have indicated that certain carbamate-based compounds may have anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis.
The role of computational chemistry in understanding the behavior of tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have provided valuable insights into how this compound interacts with biological targets at the molecular level. These studies have helped researchers identify key binding sites and understand the mechanisms by which carbamate-based compounds exert their effects. Such knowledge is crucial for designing more effective drugs with improved pharmacokinetic properties.
Future directions for research on tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate include exploring its potential as an intermediate in large-scale drug synthesis and developing novel derivatives with enhanced biological activity. The combination of experimental synthesis with computational modeling will be essential in this endeavor. By leveraging these approaches, scientists can optimize the structure-function relationships of carbamate-based compounds, leading to more effective therapeutic agents.
In conclusion,tert-butyl N-(1-amino-4-cyclopropylbutan-2-ylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenethylenetheretheretheretheretheretheretheretheretheretheretheretheretheretherethylammoniumcarbonatecarbonateterminalcyclicsubstituentcarbonatetert-butylderivativesyntheticutilitybiologicalactivitypharmacologicalpotential, CAS No. 2015437-81, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable candidate for further research and development. As our understanding of its properties continues to grow, we can expect to see more innovative applications emerging from this field.
2015437-81-5 (tert-butyl N-(1-amino-4-cyclopropylbutan-2-yl)carbamate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)